Cas no 6270-01-5 (2-(1-bromonaphthalen-2-yl)acetic acid)

2-(1-Bromonaphthalen-2-yl)acetic acid is a brominated naphthalene derivative featuring a carboxylic acid functional group, making it a versatile intermediate in organic synthesis. Its structure combines the reactivity of an aryl bromide with the bifunctional nature of an acetic acid moiety, enabling applications in cross-coupling reactions, pharmaceutical synthesis, and material science. The bromine substituent facilitates further functionalization via metal-catalyzed transformations, while the carboxylic acid group allows for derivatization or coordination chemistry. This compound is particularly valuable in constructing complex aromatic frameworks or as a precursor for bioactive molecules. High purity grades ensure consistent performance in research and industrial processes.
2-(1-bromonaphthalen-2-yl)acetic acid structure
6270-01-5 structure
Product Name:2-(1-bromonaphthalen-2-yl)acetic acid
CAS No:6270-01-5
MF:C12H9BrO2
MW:265.102662801743
CID:526947
PubChem ID:234378
Update Time:2026-04-29

2-(1-bromonaphthalen-2-yl)acetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-Naphthaleneaceticacid, 1-bromo-
    • CTK2F8580; (1-Brom-naphthyl-2)-essigsaeure; NSC34193; (1-Brom-[2]naphthyl)-essigsaeure; Enamine_005595; SureCN7468694; AC1Q5VM8; (1-bromo-[2]naphthyl)-acetic acid; acide 1-bromo-2-naphtylacetique; T0514-9636; (1-bromonaphthalen-2-yl)acetic acid; AC1L5S3A;
    • 2-(1-bromonaphthalen-2-yl)acetic acid

Computed Properties

  • Exact Mass: 263.97857
  • Monoisotopic Mass: 263.979
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 242
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0

Experimental Properties

  • Density: 1.585
  • Boiling Point: 424.7°Cat760mmHg
  • Flash Point: 210.6°C
  • Refractive Index: 1.676
  • PSA: 37.3

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2-(1-bromonaphthalen-2-yl)acetic acid Related Literature

Additional information on 2-(1-bromonaphthalen-2-yl)acetic acid

Introduction to 2-(1-bromonaphthalen-2-yl)acetic acid (CAS No. 6270-01-5)

2-(1-bromonaphthalen-2-yl)acetic acid, identified by the Chemical Abstracts Service registry number CAS No. 6270-01-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of naphthalene derivatives, characterized by its brominated aromatic ring system and acetic acid moiety. The structural features of 2-(1-bromonaphthalen-2-yl)acetic acid make it a versatile intermediate in synthetic chemistry, particularly in the development of biologically active molecules.

The naphthalen-2-yl group in the molecular structure contributes to the compound's aromaticity, which is often exploited in drug design for its potential interactions with biological targets. The presence of a bromine substituent at the 1-position of the naphthalene ring enhances its reactivity, making it a valuable precursor for further functionalization via cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings. These reactions are pivotal in constructing complex molecular architectures, which are frequently observed in modern pharmaceuticals.

2-(1-bromonaphthalen-2-yl)acetic acid has been extensively studied for its role in synthesizing novel therapeutic agents. Recent advancements in medicinal chemistry have highlighted its utility in the development of small-molecule inhibitors targeting various disease pathways. For instance, derivatives of this compound have been explored as potential candidates for modulating enzyme activity in inflammatory and oncological settings. The acetic acid functionality provides a carboxylate group, which can be further modified to introduce additional pharmacophores, enhancing binding affinity and selectivity.

In academic research, 2-(1-bromonaphthalen-2-yl)acetic acid has been employed as a building block in the synthesis of bioactive scaffolds. Its structural motif is reminiscent of natural products and pharmacologically relevant compounds, suggesting its potential as a lead structure for drug discovery programs. The bromine atom serves as a handle for transition-metal-catalyzed reactions, enabling the construction of diverse chemical libraries with tailored biological properties.

The compound's relevance extends to material science applications, where its aromatic nature and functional groups contribute to the development of advanced polymers and coatings with specific electronic or optical properties. However, its primary significance remains in pharmaceutical research, where it continues to be a subject of interest due to its synthetic versatility and biological potential.

Recent studies have demonstrated the incorporation of 2-(1-bromonaphthalen-2-yl)acetic acid into peptidomimetics and protein-protein interaction inhibitors. The naphthalene ring's hydrophobicity and planarity allow for favorable interactions with target proteins, while the bromine atom facilitates further derivatization to optimize binding kinetics. Such applications underscore the compound's importance as a scaffold in drug design.

The synthesis of 2-(1-bromonaphthalen-2-yl)acetic acid typically involves bromination reactions on commercially available naphthalene derivatives followed by carboxylation at the 2-position. Advances in synthetic methodologies have improved both yield and purity, making it more accessible for industrial-scale production. This accessibility is crucial for high-throughput screening campaigns and large-scale drug development initiatives.

From a regulatory perspective, CAS No. 6270-01-5 ensures traceability and consistency across different suppliers and research groups. This standardization is essential for reproducibility in scientific experiments and compliance with Good Manufacturing Practices (GMP) in pharmaceutical production. The compound's safety profile has been assessed through standard toxicological evaluations, confirming its suitability for laboratory use under controlled conditions.

The future prospects of 2-(1-bromonaphthalen-2-yl)acetic acid are promising, with ongoing research exploring new synthetic routes and applications. Its role as an intermediate in cutting-edge drug discovery continues to solidify its position as a cornerstone molecule in medicinal chemistry. As computational methods enhance virtual screening capabilities, compounds like this are likely to be identified more frequently as starting points for novel therapeutics.

In conclusion, 2-(1-bromonaphthalen-2-yl)acetic acid (CAS No. 6270-01-5) represents a significant asset in synthetic organic chemistry and pharmaceutical innovation. Its unique structural features, coupled with its reactivity and biological relevance, make it an indispensable tool for researchers striving to develop next-generation medications. As scientific understanding evolves, so too will the applications and importance of this versatile compound.

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